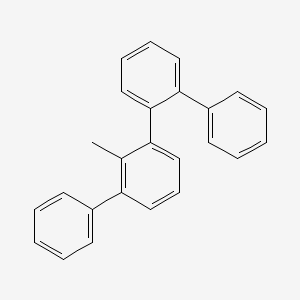
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The specific structure of this compound includes an ethyl group and a methyl group attached to an octahydronaphthalene core, with a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could involve the hydrogenation of a naphthalene derivative followed by functional group modifications to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic hydrogenation and specific organic synthesis techniques under controlled conditions. The exact methods would depend on the availability of starting materials and desired purity.
化学反応の分析
Types of Reactions
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would yield alcohols.
科学的研究の応用
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties.
Industry: May be used in the production of fragrances or other industrial chemicals.
作用機序
The mechanism of action for 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Typically, compounds with ketone groups can act as electrophiles in various biochemical pathways.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Tetralin: A hydrogenated derivative of naphthalene.
Decalin: Another hydrogenated naphthalene derivative.
Uniqueness
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties.
特性
CAS番号 |
870515-09-6 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
4-ethyl-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H22O/c1-3-10-7-8-12(14)13-9(2)5-4-6-11(10)13/h9-11,13H,3-8H2,1-2H3 |
InChIキー |
BALKDOWGTGLWED-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)C2C1CCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


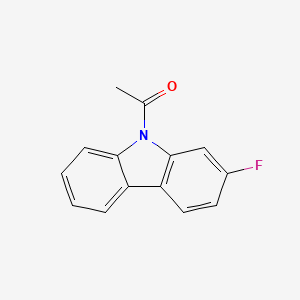

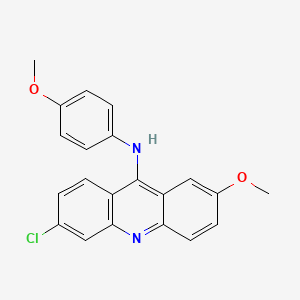
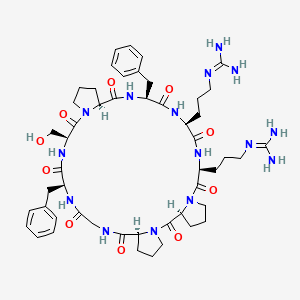
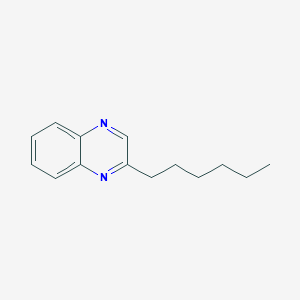

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
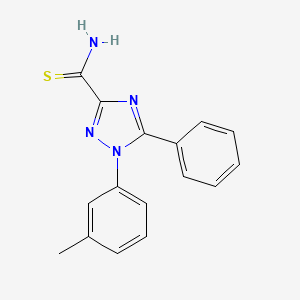

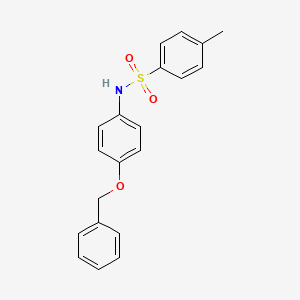
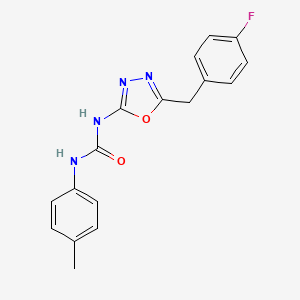
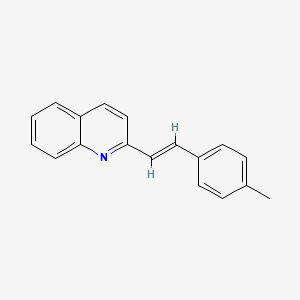
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
